3,6-dimethyl-1H-indole-4,7-dione
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Overview
Description
3,6-Dimethyl-1H-indole-4,7-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1H-indole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1H-indole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3,6-Dimethyl-1H-indole-4,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoroindole: An indole derivative with a fluorine atom at position 5.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group at position 3.
Uniqueness
3,6-Dimethyl-1H-indole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ketone groups and methyl substitutions make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3,6-dimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-5-3-7(12)8-6(2)4-11-9(8)10(5)13/h3-4,11H,1-2H3 |
InChI Key |
WVSSNKFEPDCFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)NC=C2C |
Origin of Product |
United States |
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